molecular formula C7H7N3O B024873 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 104556-85-6

3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B024873
CAS No.: 104556-85-6
M. Wt: 149.15 g/mol
InChI Key: KMHSWURIPKSTCB-UHFFFAOYSA-N
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Description

BRL 44408 is a chemical compound known for its role as a selective antagonist for the alpha-2A adrenoreceptor. This compound has been extensively used in scientific research, particularly in the fields of neuropsychopharmacology and neurobiology. It has shown potential therapeutic applications in treating extrapyramidal side effects produced by some antipsychotic medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

BRL 44408 can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1-methyl-1H-isoindole with 4,5-dihydro-1H-imidazole-2-methanol. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of BRL 44408 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

BRL 44408 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BRL 44408 has been widely used in scientific research due to its selective antagonism of the alpha-2A adrenoreceptor. Some of its key applications include:

Mechanism of Action

BRL 44408 exerts its effects by selectively antagonizing the alpha-2A adrenoreceptor. This receptor is involved in the regulation of neurotransmitter release, particularly norepinephrine and dopamine. By blocking this receptor, BRL 44408 increases the extracellular concentrations of these neurotransmitters, leading to enhanced neurotransmission. This mechanism is believed to underlie its antidepressant and analgesic effects .

Comparison with Similar Compounds

BRL 44408 is unique in its high selectivity for the alpha-2A adrenoreceptor compared to other similar compounds. Some similar compounds include:

BRL 44408’s high selectivity for the alpha-2A adrenoreceptor makes it particularly valuable for research focused on this specific receptor subtype, distinguishing it from other less selective compounds .

Properties

IUPAC Name

3-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-4-9-10-6(11)2-3-8-7(5)10/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHSWURIPKSTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNN2C1=NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609131
Record name 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104556-85-6
Record name 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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